ETAFEDRINE

Catalog No.
S527469
CAS No.
7681-79-0
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETAFEDRINE

CAS Number

7681-79-0

Product Name

ETAFEDRINE

IUPAC Name

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1

InChI Key

IRVLBORJKFZWMI-ZYHUDNBSSA-N

SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

solubility

Soluble in DMSO

Synonyms

etafedrine, etafedrine hydrochloride, etafedrine hydrochloride, (R-(R*,S*))-isomer, etafedrine, (R*,S*)-isomer, etafedrine, R-(R*,S*), etaphedrine, L-N-ethylephedrine

Canonical SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

Isomeric SMILES

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O

The exact mass of the compound Etafedrine hydrochloride is 193.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Etafedrine (N-ethylephedrine) is a synthetic sympathomimetic amine and a highly selective beta-2 adrenergic agonist. Structurally distinguished from its naturally occurring analog ephedrine by an N-ethyl substitution, etafedrine presents distinct physicochemical and pharmacological properties. The free base (CAS 7681-79-0) exists as a low-melting solid (29-30 °C), while its hydrochloride salt offers high thermal stability (183-184 °C) [1]. In industrial and research procurement, etafedrine is primarily sourced as an analytical reference standard for forensic and sports doping laboratories, a specialized pharmacological probe for beta-2 receptor assays, and a sterically distinct chiral building block in complex organic synthesis [2].

Procurement substitution of etafedrine with ephedrine or pseudoephedrine will critically fail in both pharmacological and analytical applications. Ephedrine functions as an indirect sympathomimetic, triggering the release of endogenous norepinephrine and causing widespread alpha and beta-1 adrenergic activation [1]. In contrast, the N-ethylation of etafedrine suppresses this indirect activity, converting it into a direct-acting beta-2 agonist [2]. If a researcher substitutes ephedrine in a beta-2 specific assay, the resulting catecholamine release will flood the system with confounding cardiovascular noise. Furthermore, in forensic workflows, etafedrine's distinct mass (+28.06 Da) and lack of cross-reactivity in standard amphetamine immunoassays mandate the use of the exact N-ethylated reference standard to ensure accurate GC-MS/LC-MS calibration [3].

N-Alkyl Chain Extension Drives Beta-2 Receptor Selectivity

Unlike ephedrine, which acts primarily as an indirect sympathomimetic by triggering norepinephrine release, etafedrine's N-ethyl substitution fundamentally alters its binding profile. The addition of the ethyl group suppresses indirect catecholamine release and converts the molecule into a direct, selective beta-2 adrenergic agonist [1]. This mechanistic shift eliminates confounding alpha-1 and beta-1 adrenergic noise in receptor assays.

Evidence DimensionSympathomimetic Mechanism
Target Compound DataDirect beta-2 adrenergic agonist (suppressed NE release)
Comparator Or BaselineEphedrine (Indirect norepinephrine releaser)
Quantified DifferenceComplete shift from indirect to direct agonism via N-ethylation
ConditionsIn vitro adrenergic receptor binding assays

Procurement of etafedrine is essential for assay developers requiring a selective beta-2 probe without the cardiovascular confounding effects of endogenous norepinephrine release.

Phase Behavior and Salt-Dependent Thermal Stability

Etafedrine free base (CAS 7681-79-0) exhibits a highly depressed melting point of 29-30 °C, rendering it a near-liquid or low-melting solid at standard ambient temperature and pressure [1]. In contrast, its hydrochloride salt (CAS 5591-29-7) forms stable crystals with a melting point of 183-184 °C [2]. This drastic thermal differential dictates handling protocols, requiring the free base to be stored at 0-4 °C for stability, whereas the salt form provides superior processability for dry blending.

Evidence DimensionMelting Point
Target Compound Data29-30 °C (Free Base)
Comparator Or Baseline183-184 °C (Hydrochloride Salt)
Quantified Difference154 °C increase in thermal stability upon salt formation
ConditionsStandard atmospheric pressure

Buyers must carefully select between the free base for immediate solvent-based synthesis or the HCl salt for long-term storage and solid-state formulation.

Mass Spectrometric Differentiation for Forensic Workflows

In forensic and anti-doping workflows, etafedrine must be distinguished from common in-class stimulants. The N-ethyl group of etafedrine yields a distinct molecular weight of 193.29 g/mol, compared to ephedrine's 165.23 g/mol [1]. Furthermore, etafedrine avoids cross-reactivity in standard fluorescence polarization immunoassays (FPIA) designed for amphetamine/methamphetamine, necessitating specific GC-MS or LC-MS calibration standards [2].

Evidence DimensionMolecular Mass & Assay Cross-Reactivity
Target Compound DataMW 193.29 g/mol; Negative in standard FPIA amphetamine screens
Comparator Or BaselineEphedrine (MW 165.23 g/mol); Methamphetamine (High FPIA cross-reactivity)
Quantified Difference+28.06 Da mass shift; distinct retention and fragmentation
ConditionsGC-MS/LC-MS and FPIA screening protocols

Analytical laboratories must procure exact etafedrine reference standards to prevent false negatives in sports doping and forensic toxicology screens.

Forensic and Anti-Doping Reference Standards

Due to its distinct mass fragmentation and lack of cross-reactivity in standard FPIA screens, etafedrine is a mandatory reference standard for WADA-compliant sports doping laboratories and forensic toxicology panels identifying N-alkylated phenethylamines[1].

Selective Beta-2 Adrenergic Receptor Assays

Because N-ethylation suppresses indirect norepinephrine release, etafedrine is a highly effective pharmacological probe for in vitro and in vivo assays requiring direct beta-2 receptor stimulation without confounding alpha-1 or beta-1 cardiovascular interference [2].

Sterically Hindered Chiral Synthesis

The N-ethyl group provides a bulkier steric profile than the N-methyl group of ephedrine. Etafedrine free base is utilized as a specialized chiral auxiliary or precursor in asymmetric synthesis where the precise steric bulk of the ethyl substituent dictates reaction stereoselectivity [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

108-110

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2Y6VQU63E8

Related CAS

5591-29-7 (hydrochloride)

Drug Indication

Conditions characterized by bronchial congestion and bronchospasm when an expectorant or bronchodilator action is required, such as acute bronchitis, acute episodes of chronic bronchitis and bronchial asthma,.

Mechanism of Action

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors.

Other CAS

7681-79-0

Absorption Distribution and Excretion

Similar to its parent drug, ephedrine, it is readily and completely absorbed from the gastrointestinal tract; plasma peak concentrations are reached an hour after ingestion. A single oral dose of 24 mg produced an average peak plasma concentration of 0.10 mg/L.
Excreted mainly in the urine.
Similar to ephedrine, at about 3L/kg.

Wikipedia

Etafedrine

Biological Half Life

It has a plasma half-life ranging from 3 to 6 hours depending on urinary pH.

Use Classification

Pharmaceuticals

Dates

Last modified: 04-14-2024
1: Lindmar R, Löffelholz K, Stieh-Koch U. On the mechanism of bronchodilatation by etafedrine. Arzneimittelforschung. 1985;35(3):602-4. PubMed PMID: 4039586.
2: Legler F, Jansen W. [Double-blind long-term study on a combination of tetracycline, theophylline, doxylamine succinate, etafedrine, phenylephedrine and guaifenesine in chronic bronchitis (author's transl)]. Arzneimittelforschung. 1977;27(4):883-8. German. PubMed PMID: 326265.
3: Kagan G, Rose R. Double-blind trial of a long-acting bronchodilator preparation ("Nethaprin Dospan") in bronchospastic disease. Curr Med Res Opin. 1976;4(6):436-41. PubMed PMID: 793781.

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